molecular formula C8H15BrO B15255235 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane

1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane

Cat. No.: B15255235
M. Wt: 207.11 g/mol
InChI Key: AWZIKLFAXVQNFF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane can be achieved through several methods:

    Halogenation of Cyclobutane Derivatives: Starting from cyclobutane, a halogenation reaction can introduce the bromomethyl group. This can be followed by an alkylation reaction to introduce the 2-methoxyethyl group.

    Grignard Reaction: A Grignard reagent can be used to introduce the bromomethyl group onto a cyclobutane ring, followed by a reaction with an appropriate electrophile to add the 2-methoxyethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

    Elimination Reactions: The bromomethyl group can be eliminated to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and thiols can be used for substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation.

    Reducing Agents: Lithium aluminum hydride and hydrogen gas with a palladium catalyst can be used for reduction.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Reduction Products: Alkanes and cyclobutanes.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane: Similar structure but with an ethoxy group instead of a methoxy group.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methoxyethyl)cyclobutane

InChI

InChI=1S/C8H15BrO/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3

InChI Key

AWZIKLFAXVQNFF-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCC1)CBr

Origin of Product

United States

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